molecular formula C13H22ClNO2 B13970390 tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13970390
M. Wt: 259.77 g/mol
InChI Key: BNHAACPVDKSOAB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate is a chemical compound that belongs to the class of azaspiro compounds These compounds are characterized by a spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

The synthesis of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable azaspiro precursor with tert-butyl chloroformate and chloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure provides a rigid framework that can interact with biological receptors, modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: This compound has a similar spirocyclic structure but with two nitrogen atoms in the ring, which can affect its reactivity and applications.

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which provide a distinct set of chemical and biological properties.

Properties

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C13H22ClNO2/c1-12(2,3)17-11(16)15-5-4-13(9-15)6-10(7-13)8-14/h10H,4-9H2,1-3H3

InChI Key

BNHAACPVDKSOAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)CCl

Origin of Product

United States

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